molecular formula C29H31N3O5 B12499796 Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12499796
M. Wt: 501.6 g/mol
InChI Key: MWFDAPLCIAMBKS-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system. This compound features a benzoylpiperazine moiety, which is known for its presence in various psychoactive substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.

    Amidation Reaction: The benzoylpiperazine intermediate can then be reacted with 3-ethoxybenzoyl chloride to form the benzamide linkage.

    Esterification: Finally, the ethyl ester group can be introduced through esterification reactions involving ethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE likely involves interactions with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety suggests potential activity at neurotransmitter receptors, which could influence central nervous system function. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoylpiperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.

    Benzamides: Compounds such as sulpiride and tiapride are also benzamides with pharmacological activity.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzoylpiperazine derivatives and benzamides.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C29H31N3O5/c1-3-36-24-12-8-11-22(19-24)27(33)30-25-20-23(29(35)37-4-2)13-14-26(25)31-15-17-32(18-16-31)28(34)21-9-6-5-7-10-21/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,30,33)

InChI Key

MWFDAPLCIAMBKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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